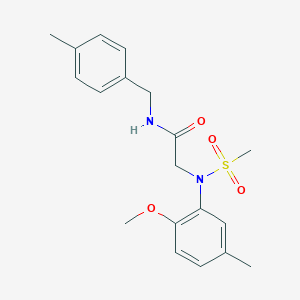![molecular formula C20H23N3O3S B3937218 N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937218.png)
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide
描述
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide, also known as PAC-1, is a small molecule that has been studied for its potential as an anti-cancer agent. PAC-1 is a pro-drug that is activated by the enzyme procaspase-3, which is overexpressed in many cancer cells. Once activated, PAC-1 induces apoptosis, or programmed cell death, in cancer cells.
作用机制
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide induces apoptosis in cancer cells by activating procaspase-3, which is overexpressed in many cancer cells. Once activated, procaspase-3 cleaves N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide to form a reactive intermediate that binds to and activates caspase-3, a key enzyme in the apoptotic pathway. Caspase-3 then cleaves various cellular proteins, leading to cell death.
Biochemical and Physiological Effects:
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to have various biochemical and physiological effects in cells. In cancer cells, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide induces apoptosis and inhibits cell proliferation. In neurons, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide protects against cell death and promotes neurite outgrowth. N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport.
实验室实验的优点和局限性
One advantage of using N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in lab experiments is its specificity for procaspase-3, which is overexpressed in many cancer cells. This allows for targeted induction of apoptosis in cancer cells. Another advantage is its small size, which allows it to penetrate cell membranes and reach intracellular targets. One limitation of using N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for the study of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide. One direction is the development of more potent and soluble analogs of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide for use in cancer therapy. Another direction is the investigation of the role of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in other diseases, such as neurodegenerative diseases. Additionally, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide could be used as a tool compound to identify new targets for drug development in various fields of research.
科学研究应用
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been studied in various scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery research. In cancer research, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to induce apoptosis in cancer cells, including those that are resistant to chemotherapy. In neurodegenerative disease research, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to protect neurons from cell death. In drug discovery research, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been used as a tool compound to identify potential targets for drug development.
属性
IUPAC Name |
N-[[4-(propanoylamino)phenyl]carbamothioyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-3-13-26-17-11-5-14(6-12-17)19(25)23-20(27)22-16-9-7-15(8-10-16)21-18(24)4-2/h5-12H,3-4,13H2,1-2H3,(H,21,24)(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBFHSGRYDZJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(propanoylamino)phenyl]carbamothioyl}-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[3-(1-naphthyloxy)propoxy]quinoline](/img/structure/B3937137.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2,5-dimethoxyphenyl)ethanone hydrochloride](/img/structure/B3937143.png)
![1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene](/img/structure/B3937151.png)
![3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937158.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937171.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937179.png)
![1-chloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937182.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937184.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide](/img/structure/B3937192.png)
![8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline](/img/structure/B3937198.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B3937209.png)

![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B3937228.png)
![1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3937236.png)